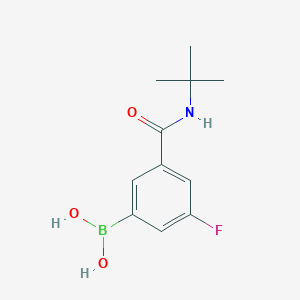

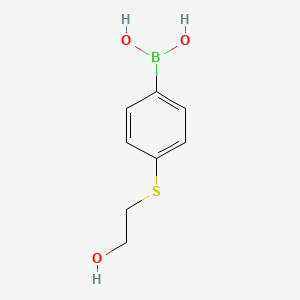

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Descripción general

Descripción

“(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly seen in approved drugs .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H15BFNO3 .Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Aplicaciones Científicas De Investigación

Organic Synthesis and Pharmaceuticals

Biochemical Sensing and Detection

Boronic acids, including derivatives like (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid, are known for their ability to form complexes with diols. This property makes them valuable in designing fluorescent sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The use of boronic acids in sensing applications is significant for both diagnostic and environmental monitoring purposes (Huang et al., 2012).

Medical Applications

The unique binding properties of boronic acids with diols, found in sugars and other biomolecules, extend their use in medical applications. This feature is utilized in the development of therapeutics, where boronic acids play a role in the selective targeting and modification of biomolecules (Lacina et al., 2014).

Materials Science

In materials science, boronic acids including this derivative are used in constructing smart materials. They can form dynamic covalent bonds with polyols and diols, leading to the development of responsive or stimuli-responsive materials. These applications include hydrogels with dynamic properties and other novel materials with tailored responses to environmental changes (Brooks et al., 2018).

Environmental Applications

Boronic acids have been explored for their potential in environmental applications. They can be used in the selective removal or detection of specific substances from various matrices, leveraging their affinity for certain chemical groups. This aspect of boronic acids is beneficial in water purification, waste management, and environmental monitoring (Griffin & Shu, 2004).

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction forms the basis of their utility in various sensing applications and their role in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The mode of action of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The SM coupling reaction involves the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Boronic acids are known to play a crucial role in carbohydrate chemistry and glycobiology . They are involved in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest potential bioavailability .

Result of Action

The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it contributes to the formation of carbon–carbon bonds .

Action Environment

The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it operates under mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUQFGPVHSXEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)

![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)